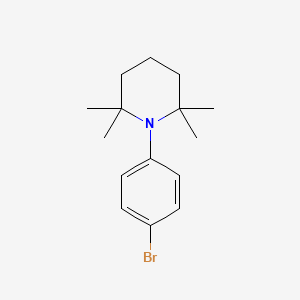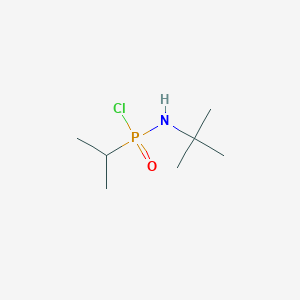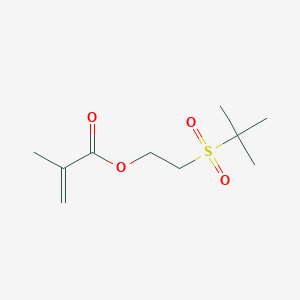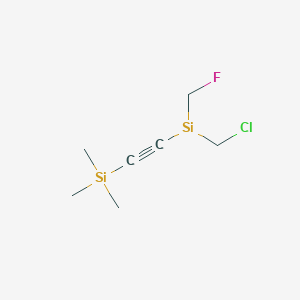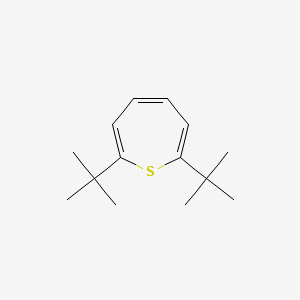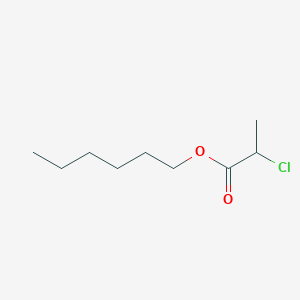
Hexyl 2-chloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 2-chloropropanoate is an organic compound with the molecular formula C9H17ClO2. It is an ester derived from 2-chloropropanoic acid and hexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with hexanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Hexyl 2-chloropropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-chloropropanoic acid and hexanol.
Reduction: Reduction of this compound can yield hexyl 2-chloropropanol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminium hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed:
Hydrolysis: 2-chloropropanoic acid and hexanol.
Reduction: Hexyl 2-chloropropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Hexyl 2-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hexyl 2-chloropropanoate involves its interaction with specific molecular targets. For instance, when used as a reagent, it may act as an alkylating agent, transferring its hexyl group to other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Hexyl 2-chloropropanoate can be compared with other esters derived from 2-chloropropanoic acid, such as:
- Ethyl 2-chloropropanoate
- Methyl 2-chloropropanoate
- Butyl 2-chloropropanoate
Uniqueness: this compound is unique due to its longer hexyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This difference can affect its solubility, reactivity, and applications .
Propriétés
Numéro CAS |
86711-72-0 |
|---|---|
Formule moléculaire |
C9H17ClO2 |
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
hexyl 2-chloropropanoate |
InChI |
InChI=1S/C9H17ClO2/c1-3-4-5-6-7-12-9(11)8(2)10/h8H,3-7H2,1-2H3 |
Clé InChI |
CKKHJCOIGGVMAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
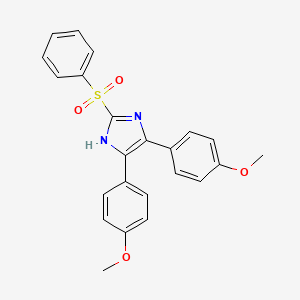
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
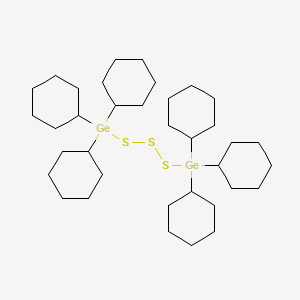
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
